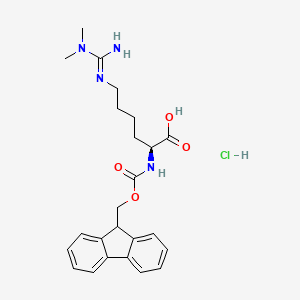![molecular formula C10H17ClO B15251390 2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane is an organic compound with the molecular formula C10H17ClO. It is a cyclobutyl derivative with a chloromethyl group and an oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane typically involves the reaction of cyclobutylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of amines or thioethers.
Wissenschaftliche Forschungsanwendungen
2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylmethyl chloride: Similar structure but lacks the oxolane ring.
Oxolane derivatives: Compounds with variations in the substituents on the oxolane ring.
Uniqueness
2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane is unique due to the presence of both a cyclobutyl group and an oxolane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17ClO |
|---|---|
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
2-[[1-(chloromethyl)cyclobutyl]methyl]oxolane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h9H,1-8H2 |
InChI-Schlüssel |
OPTDBRSSKSQSTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC2(CCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
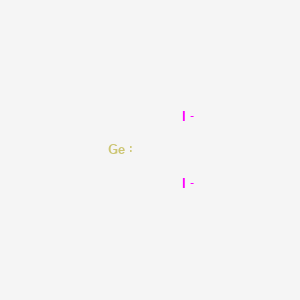
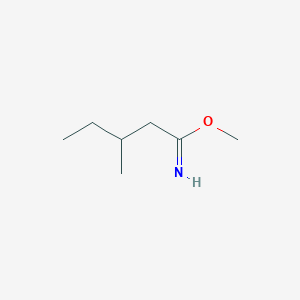
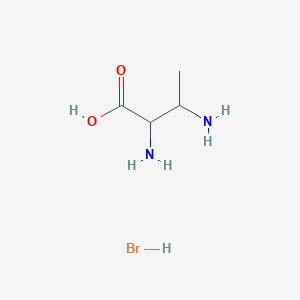
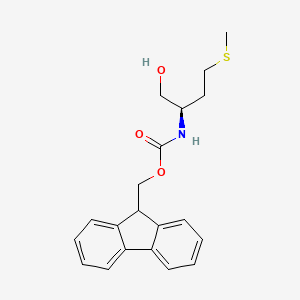
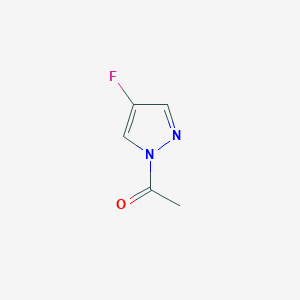
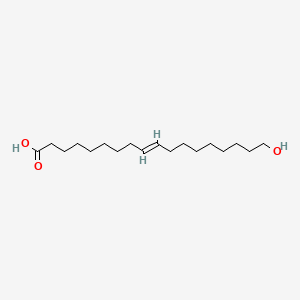
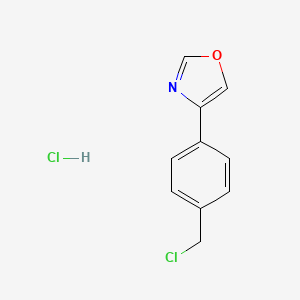
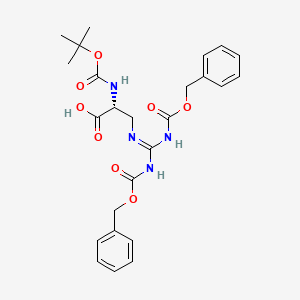
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
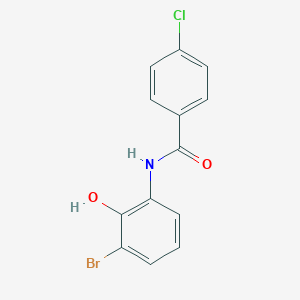
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)

